Benzoic acid, 4-(3-methyl-4-pyridinyl)-
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Overview
Description
Benzoic acid, 4-(3-methyl-4-pyridinyl)- is a compound with significant importance in various fields of scientific research It is known for its unique structure, which includes a benzoic acid moiety substituted with a 3-methyl-4-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(3-methyl-4-pyridinyl)- involves several steps. One common method includes the reaction of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one with 3-(aminoiminomethyl)amino-4-methyl-benzoic acid methyl ester mononitrate in the presence of sodium hydroxide and 1-butanol. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling, hydrochloric acid is added, and the product is filtered, washed, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-methyl-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and pyridinyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-(3-methyl-4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(3-methyl-4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-methyl-4-(4-pyridinyl)-
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Uniqueness
Benzoic acid, 4-(3-methyl-4-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(3-methylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-8-14-7-6-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
MGHIPNJDGSIPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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